Inhaled Bronchodilation: Equipotent to Terbutaline with Significantly Longer Duration at 6 Hours
In a randomized, single-blind crossover study of eight asthma patients, inhaled D 2343 (5 mg) was equipotent to terbutaline (5 mg) in bronchodilatory effect measured by FEV1. However, D 2343 produced significantly greater bronchodilation at 6 hours post-inhalation (P<0.01) and exhibited a slower rate of decline in lung function compared to terbutaline [1]. This establishes D 2343 as a longer-acting bronchodilator relative to terbutaline following inhalation.
| Evidence Dimension | Inhaled bronchodilator potency and duration |
|---|---|
| Target Compound Data | 5 mg D 2343 equipotent to 5 mg terbutaline in peak FEV1; significantly greater bronchodilation at 6 h (P<0.01) |
| Comparator Or Baseline | Terbutaline 5 mg inhaled |
| Quantified Difference | D 2343 exhibits a significantly longer duration of action with less decline in FEV1 from 3-6 h (P<0.05) |
| Conditions | Randomized, single-blind crossover study in eight asthmatic patients; FEV1 measurement |
Why This Matters
Procurement of D 2343 enables research into longer-duration bronchodilator effects not replicated by equipotent doses of terbutaline.
- [1] Löfdahl CG, Svedmyr N. A new beta 2-adrenoceptor agonist--D 2343--with long duration. Inhalation comparison with terbutaline in asthmatics. Allergy. 1984 Aug;39(6):485-9. doi: 10.1111/j.1398-9995.1984.tb01973.x. PMID: 6437263. View Source
